molecular formula C23H23FN4O2S B2423433 3-ethyl-N-(4-ethylphenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251686-75-5

3-ethyl-N-(4-ethylphenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No.: B2423433
CAS No.: 1251686-75-5
M. Wt: 438.52
InChI Key: JJKRNJJPUSSQDO-UHFFFAOYSA-N
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Description

3-ethyl-N-(4-ethylphenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a complex organic compound that belongs to the class of triazolopyridine derivatives

Properties

IUPAC Name

3-ethyl-N-(4-ethylphenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O2S/c1-3-17-9-13-20(14-10-17)28(16-18-7-11-19(24)12-8-18)31(29,30)21-6-5-15-27-22(4-2)25-26-23(21)27/h5-15H,3-4,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKRNJJPUSSQDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(CC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CN4C3=NN=C4CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-N-(4-ethylphenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the triazolopyridine core, followed by the introduction of the sulfonamide group and the ethyl, ethylphenyl, and fluorobenzyl substituents. Common reagents used in these reactions include various halides, sulfonyl chlorides, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-N-(4-ethylphenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

Physical Properties

The compound is typically a solid at room temperature and exhibits solubility in various organic solvents. Its unique structure contributes to its biological activity.

Antimalarial Activity

Recent studies have demonstrated that compounds related to the triazolo[4,3-a]pyridine class exhibit significant antimalarial properties. A notable study synthesized a series of triazolo-pyridine sulfonamides and evaluated their efficacy against Plasmodium falciparum. The compound showed promising in vitro activity with an IC50 value indicating effective inhibition of malaria parasite growth.

Case Study:

In a virtual screening and molecular docking study involving 1561 compounds, several hits were identified that displayed strong binding affinity to falcipain-2, a target enzyme crucial for malaria parasite survival. Among these, derivatives of the triazolo-pyridine sulfonamide class were highlighted for their potential as new antimalarial agents .

Anticancer Potential

The compound's mechanism of action has been linked to the inhibition of the c-MET receptor tyrosine kinase, which plays a critical role in tumor growth and metastasis. By targeting this pathway, the compound may reduce tumor cell proliferation and induce apoptosis in cancer cells.

Case Study:

In vitro studies using cancer cell lines expressing c-MET showed that treatment with this compound resulted in a significant decrease in cell viability. Furthermore, murine models indicated that administration led to reduced tumor sizes and improved survival rates compared to control groups .

Targeted Therapy Development

Given its specificity for the c-MET signaling pathway, this compound holds promise for targeted cancer therapies. The ability to selectively inhibit pathways involved in cancer progression can lead to more effective treatment strategies with fewer side effects.

Data Table: Summary of Biological Activities

Activity Description Reference
Antimalarial ActivityInhibitory concentration (IC50) values indicating effective action against Plasmodium falciparum
Anticancer ActivitySignificant reduction in cell viability in c-MET expressing cancer cell lines
Mechanism of ActionInhibition of c-MET receptor tyrosine kinase leading to reduced tumor growth

Mechanism of Action

The mechanism of action of 3-ethyl-N-(4-ethylphenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Triazolopyridine Derivatives: Compounds with similar core structures but different substituents.

    Sulfonamides: Compounds containing the sulfonamide functional group.

Uniqueness

The uniqueness of 3-ethyl-N-(4-ethylphenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide lies in its specific combination of substituents, which may confer unique biological activities or chemical properties compared to other similar compounds.

Biological Activity

3-ethyl-N-(4-ethylphenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a compound belonging to the class of triazolopyridine sulfonamides. This compound has garnered interest due to its potential biological activities, particularly in the context of antimalarial and anticancer applications. This article synthesizes current research findings on its biological activity, including in vitro studies and molecular docking analyses.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C23H23FN4O2S
  • Molecular Weight : 426.52 g/mol

Antimalarial Activity

Recent studies have focused on the antimalarial potential of triazolopyridine derivatives. A notable study involved a virtual library of compounds designed to target falcipain-2, an enzyme critical for the survival of Plasmodium falciparum, the malaria-causing parasite. Among the synthesized compounds, derivatives with sulfonamide groups exhibited significant inhibitory activity.

Compound NameIC50 (μM)Target Enzyme
3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide2.24Falcipain-2
2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one4.98Falcipain-2

These results suggest that compounds similar to this compound could serve as promising candidates for antimalarial drug development .

Anticancer Activity

In addition to antimalarial properties, triazolopyridine derivatives have shown potential as anticancer agents. The sulfonamide moiety in these compounds enhances their interaction with various cellular targets involved in cancer proliferation.

A study evaluating a range of triazolopyridine sulfonamides reported significant cytotoxic effects against several cancer cell lines:

Cell LineIC50 (μM)
MCF7 (breast cancer)7.01
NCI-H460 (lung cancer)8.55
HeLa (cervical cancer)14.31

These findings indicate that the compound's structure may facilitate interactions with critical pathways in cancer cell biology .

The biological activity of triazolopyridine sulfonamides is attributed to their ability to inhibit specific enzymes and cellular pathways:

  • Inhibition of Falcipain-2 : By targeting falcipain-2, these compounds disrupt the hemoglobin degradation pathway in malaria parasites.
  • Cell Cycle Arrest : In cancer cells, these compounds may induce cell cycle arrest and apoptosis through modulation of signaling pathways associated with cell proliferation and survival.

Case Studies

A case study involving a series of triazolopyridine sulfonamides demonstrated their effectiveness in both malaria and cancer models:

  • Study Design : A total of 1561 compounds were screened using molecular docking techniques followed by synthesis and biological testing.
  • Results : Selected hits showed promising results against Plasmodium falciparum and various cancer cell lines, highlighting the dual therapeutic potential of these compounds.

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